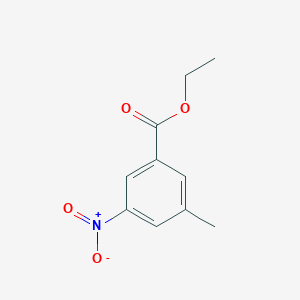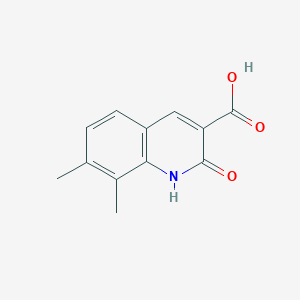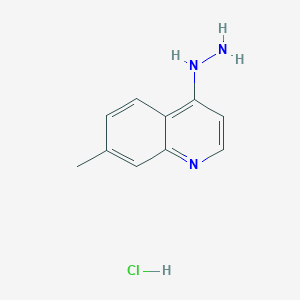
Ethyl 3-methyl-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-5-nitrobenzoate is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group at the 5th position, a methyl group at the 3rd position, and an ethyl ester group at the carboxyl position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-5-nitrobenzoate typically involves the nitration of methyl benzoate followed by esterification. The nitration process requires concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring. The reaction is carried out under controlled temperatures to avoid over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The esterification step involves reacting the nitrated benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous acid or base solutions.
Major Products:
Reduction: Ethyl 3-methyl-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-methyl-5-nitrobenzoic acid and ethanol.
Applications De Recherche Scientifique
Ethyl 3-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-methyl-5-nitrobenzoate largely depends on the functional groups present in the molecule. The nitro group is electron-withdrawing, which affects the electron density on the benzene ring and influences the compound’s reactivity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The methyl group provides steric hindrance, affecting the compound’s interactions with other molecules .
Comparaison Avec Des Composés Similaires
Ethyl 3-nitrobenzoate: Lacks the methyl group, making it less sterically hindered.
Methyl 3-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-bromo-5-nitrobenzoate: Contains a bromine atom instead of a methyl group, which significantly alters its reactivity.
Uniqueness: The presence of the methyl group at the 3rd position provides additional steric hindrance, affecting its reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
1156940-96-3 |
|---|---|
Formule moléculaire |
C10H11NO4 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
ethyl 3-methyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)8-4-7(2)5-9(6-8)11(13)14/h4-6H,3H2,1-2H3 |
Clé InChI |
WSMBNEGIBJGZPB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC(=C1)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B11891098.png)


![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)

![9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11891118.png)
![1,7-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B11891119.png)

